molecular formula C21H26N2O4 B1222900 Heyneaninehydroxyindolenine CAS No. 80151-98-0

Heyneaninehydroxyindolenine

Cat. No.: B1222900
CAS No.: 80151-98-0
M. Wt: 370.4 g/mol
InChI Key: BPKMKKDJAWRIOB-ZOHLKMAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heyneaninehydroxyindolenine (C₂₂H₂₈N₂O₂) is a monoterpene indole alkaloid (MIA) belonging to the iboga-type subclass, first isolated from Ervatamia coronaria var. plena in Thailand . Its structure, characterized by a hydroxyindolenine moiety and a 19S stereochemical configuration, was elucidated via spectral analysis, including NMR and mass spectrometry . This compound is part of the broader iboga alkaloid family, which is renowned for neuroprotective, anti-tumor, and acetylcholinesterase (AChE) inhibitory activities . This compound is primarily sourced from Ervatamia species, such as E. coronaria, E. hainanensis, and E. yunnanensis .

Properties

CAS No.

80151-98-0

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,10R,15R,17R,18S)-10-hydroxy-17-[(1S)-1-hydroxyethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-12(24)14-9-13-10-20(19(25)27-2)17(14)23(11-13)8-7-21(26)15-5-3-4-6-16(15)22-18(20)21/h3-6,12-14,17,24,26H,7-11H2,1-2H3/t12-,13+,14-,17-,20-,21+/m0/s1

InChI Key

BPKMKKDJAWRIOB-ZOHLKMAYSA-N

SMILES

CC(C1CC2CC3(C1N(C2)CCC4(C3=NC5=CC=CC=C54)O)C(=O)OC)O

Isomeric SMILES

C[C@@H]([C@@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@@]4(C3=NC5=CC=CC=C54)O)C(=O)OC)O

Canonical SMILES

CC(C1CC2CC3(C1N(C2)CCC4(C3=NC5=CC=CC=C54)O)C(=O)OC)O

Synonyms

heyneanine hydroxy-indolenine
heyneaninehydroxyindolenine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Heyneaninehydroxyindolenine shares structural similarities with other iboga-type hydroxyindolenine alkaloids, differing primarily in their parent scaffolds and substituents:

Compound Parent Alkaloid Key Structural Features Source Plant Bioactivity
This compound Heyneanine 19S configuration, hydroxyindolenine moiety Ervatamia coronaria AChE inhibition
Coronaridine Hydroxyindolenine Coronaridine Hydroxyindolenine at C7 Ervatamia yunnanensis AChE/BuChE inhibition
Voacangine Hydroxyindolenine Voacangine Hydroxyindolenine and methoxy groups Tabernaemontana cymosa BuChE inhibition
14β-Hydroxygelsedine Gelsedine Oxindole scaffold with 14β-OH Gelsemium sempervirens Cytotoxicity

Key Structural Notes:

  • The hydroxyindolenine moiety (a rearranged indole ring with a hydroxyl group) is critical for AChE/BuChE inhibitory activity .
  • Stereochemistry at key positions (e.g., C19 in this compound) influences molecular interactions and bioactivity .

Bioactivity Comparison

Acetylcholinesterase (AChE) Inhibition
  • This compound : Exhibits AChE inhibitory activity, though exact IC₅₀ values are unreported. It is less potent than coronaridine (IC₅₀ = 8.6 µM) and voacangine (IC₅₀ = 4.4 µM) .
  • Coronaridine Hydroxyindolenine : Shows dual AChE/BuChE inhibition, with moderate potency .
Cytotoxicity
  • This compound: No significant cytotoxicity reported against gastric, cervical, or lung cancer cell lines (IC₅₀ > 20 µM) .
  • Coronaridine : Demonstrates marked cytotoxicity (IC₅₀ = 12.5 µM in neuronal protection assays) .
Antiviral Activity
  • Voacangine (parent of Voacangine Hydroxyindolenine) : Shows strain-dependent anti-dengue virus activity .
  • This compound : Antiviral activity remains unstudied.

Natural Isolation

  • This compound : Isolated from Ervatamia coronaria, E. hainanensis, and E. yunnanensis .
  • Coronaridine Hydroxyindolenine : Found in Ervatamia spp. and Tabernaemontana divaricata .
  • Voacangine Hydroxyindolenine : Sourced from Tabernaemontana cymosa .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heyneaninehydroxyindolenine
Reactant of Route 2
Heyneaninehydroxyindolenine

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